molecular formula C4H2BrClN2 B3237653 4-Bromo-3-chloropyridazine CAS No. 1393545-85-1

4-Bromo-3-chloropyridazine

Cat. No.: B3237653
CAS No.: 1393545-85-1
M. Wt: 193.43 g/mol
InChI Key: JVPUWLVTUZXHQG-UHFFFAOYSA-N
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Description

4-Bromo-3-chloropyridazine is a heterocyclic compound with the molecular formula C4H2BrClN2 and a molecular weight of 193.43 g/mol . This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloropyridazine typically involves the halogenation of pyridazine derivatives. One common method starts with 3,6-dichloropyridazine, which undergoes a series of reactions to introduce the bromine atom at the 4-position . The process involves:

  • Chlorination of 3,6-dichloropyridazine to form 3,4,6-trichloropyridazine.
  • Conversion of 3,4,6-trichloropyridazine to 3,6-dichloro-4-hydroxypyridazine.
  • Transformation of 3,6-dichloro-4-hydroxypyridazine to 4-hydroxypyridazine.
  • Bromination of 4-hydroxypyridazine to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various substituted pyridazines.
  • Coupling reactions produce biaryl compounds and other complex structures.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-chloropyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-3-chloropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-2-7-8-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPUWLVTUZXHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloropyridazine
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4-Bromo-3-chloropyridazine
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Reactant of Route 5
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Reactant of Route 6
4-Bromo-3-chloropyridazine

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